Fmoc-PEG4-Ala-Ala-Asn-PAB

Übersicht

Beschreibung

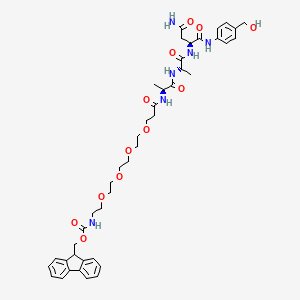

Fmoc-PEG4-Ala-Ala-Asn-PAB: is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer with four ethylene glycol units, a peptide sequence of alanine-alanine-asparagine (Ala-Ala-Asn), and a para-aminobenzyl (PAB) group. The PEG spacer increases the aqueous solubility of the compound, making it suitable for various biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-Ala-Ala-Asn-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected amino acid to a resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The PEG4 spacer is introduced to enhance solubility and stability. The final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The compound is then subjected to rigorous quality control measures to confirm its structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-PEG4-Ala-Ala-Asn-PAB undergoes various chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as enzymatic or pH changes, to release the active drug at the target site.

Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the amino group for further functionalization.

Common Reagents and Conditions:

Cleavage Reactions: Enzymes or acidic conditions are commonly used to cleave the linker.

Substitution Reactions: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.

Major Products Formed:

Cleavage Reactions: The major products include the released drug and the cleaved linker components.

Substitution Reactions: The primary product is the deprotected peptide ready for further modification.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antibody-Drug Conjugates (ADCs)

The primary application of Fmoc-PEG4-Ala-Ala-Asn-PAB lies in the synthesis of ADCs. These conjugates combine antibodies with cytotoxic drugs to selectively target and kill cancer cells while minimizing damage to healthy tissues. The PEG spacer enhances water solubility and circulation time in the bloodstream, improving the pharmacokinetics of the conjugate.

The peptide sequence within this compound is specifically designed to be cleaved by proteolytic enzymes such as Cathepsin B, which are often overexpressed in tumor environments. This selective cleavage allows for the controlled release of cytotoxic agents directly at the tumor site.

Case Study: Efficacy in Cancer Treatment

In a study evaluating various ADC formulations, this compound demonstrated significant efficacy in delivering doxorubicin to HER2-positive breast cancer cells. The results indicated a marked increase in apoptosis in treated cells compared to controls, highlighting the compound's potential for targeted cancer therapy .

Bioconjugation Applications

Beyond ADCs, this compound serves as a versatile linker in various bioconjugation strategies. It can be utilized to attach drugs, imaging agents, or other biomolecules to proteins and peptides, enhancing their therapeutic and diagnostic capabilities.

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Drug Delivery | Targeted delivery of chemotherapeutics |

| Imaging Agents | Enhances imaging contrast for diagnostic purposes |

| Vaccine Development | Conjugation with antigens to improve immune response |

Future Directions and Research Opportunities

The applications of this compound are continually expanding with ongoing research into:

- Novel ADC formulations that utilize different cytotoxic agents.

- Combination therapies that pair ADCs with immunotherapy approaches.

- Optimization of linker properties to enhance stability and reduce off-target effects.

Wirkmechanismus

The mechanism of action of Fmoc-PEG4-Ala-Ala-Asn-PAB involves its role as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes or pH changes, releasing the active drug. This targeted release minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .

Vergleich Mit ähnlichen Verbindungen

Fmoc-PEG4-Val-Cit-PAB: Another cleavable linker used in ADCs, with valine-citrulline as the peptide sequence.

Fmoc-PEG4-Gly-Gly-PAB: A similar linker with glycine-glycine as the peptide sequence

Uniqueness: Fmoc-PEG4-Ala-Ala-Asn-PAB is unique due to its specific peptide sequence (Ala-Ala-Asn), which may offer distinct cleavage properties and stability compared to other linkers. The PEG4 spacer also enhances its solubility, making it suitable for various applications .

Biologische Aktivität

Fmoc-PEG4-Ala-Ala-Asn-PAB is a synthetic peptide linker primarily utilized in the development of antibody-drug conjugates (ADCs). Its design incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and flexibility, making it particularly suitable for targeted drug delivery systems. This article explores the biological activity of this compound, focusing on its role in ADCs, mechanisms of action, and relevant research findings.

Structure and Properties

This compound consists of:

- Fmoc (Fluorenylmethyloxycarbonyl) : A protecting group that stabilizes the amino acids during synthesis.

- PEG4 : A four-unit polyethylene glycol spacer that improves solubility and reduces immunogenicity.

- Ala-Ala-Asn : A sequence of amino acids that serves as a cleavable linker.

- PAB (p-Aminobenzyl) : A moiety that facilitates drug attachment and release.

| Property | Value |

|---|---|

| Molecular Weight | 849 g/mol |

| Purity | 95% |

| Cleavable | Yes |

| Storage Conditions | -20 °C |

This compound functions as a cleavable linker in ADCs. Upon internalization into target cells, proteolytic enzymes cleave the linker, releasing the cytotoxic drug directly inside the cancer cell. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity, making it a promising candidate for cancer treatment.

Case Studies and Applications

-

Antibody-Drug Conjugates (ADCs) :

- This compound has shown significant promise in ADC formulations. Studies indicate that its incorporation leads to improved stability and controlled drug release profiles. For instance, research demonstrated that ADCs utilizing this linker exhibited enhanced efficacy against various cancer cell lines compared to traditional linkers .

- Comparative Studies :

- Glycoengineering :

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNVMPCIWDUGW-PBCNQIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H56N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801101334 | |

| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055048-57-0 | |

| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.